(3-Bromobenzyl)dimethylamine

Physical Organic Chemistry Medicinal Chemistry Process Chemistry

(3-Bromobenzyl)dimethylamine is a halogenated benzylamine derivative with the molecular formula C₉H₁₂BrN and a molecular weight of 214.1 g/mol. It is characterized by a meta-bromine substituent on the aromatic ring and a tertiary amine group.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 4885-18-1
Cat. No. B1276768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromobenzyl)dimethylamine
CAS4885-18-1
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=CC=C1)Br
InChIInChI=1S/C9H12BrN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3
InChIKeyNENUHAOLAJUKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzyl)dimethylamine (CAS 4885-18-1): Chemical Profile and Procurement Considerations


(3-Bromobenzyl)dimethylamine is a halogenated benzylamine derivative with the molecular formula C₉H₁₂BrN and a molecular weight of 214.1 g/mol. It is characterized by a meta-bromine substituent on the aromatic ring and a tertiary amine group . The compound is commercially available as a building block for organic synthesis, with applications in medicinal chemistry, materials science, and as a synthetic intermediate . Key physicochemical properties include a melting point of 139-141 °C and a boiling point of 105-108 °C at reduced pressure (9.8 Torr) .

Why Generic Substitution Fails: The Critical Role of (3-Bromobenzyl)dimethylamine in Scientific Procurement


The position of the bromine substituent on the benzyl ring is a critical determinant of chemical reactivity and biological activity, making (3-Bromobenzyl)dimethylamine non-interchangeable with its 2- and 4-bromo isomers. This is due to the distinct electronic and steric environments conferred by the meta-substitution pattern . In cross-coupling reactions, such as Suzuki-Miyaura couplings, the meta-bromo substituent on (3-Bromobenzyl)dimethylamine provides a unique reactivity profile that is not replicated by its ortho- or para- substituted analogs. This regiospecificity directly impacts the yield and purity of downstream products, as demonstrated in library synthesis where 3-bromobenzylamines exhibited different solubility and coupling behavior compared to 4-bromobenzylamines [1]. Furthermore, in structure-activity relationship (SAR) studies, the 3-bromobenzyl moiety has been shown to confer superior potency in BRD4 bromodomain inhibition compared to unsubstituted benzyl groups, highlighting the importance of the specific bromine placement for biological target engagement [2].

Quantitative Evidence Guide for (3-Bromobenzyl)dimethylamine (CAS 4885-18-1) Differentiation


Meta-Bromine Substitution Confers Unique Basicity and Physicochemical Profile Compared to Ortho- and Para-Isomers

The predicted pKa of (3-Bromobenzyl)dimethylamine is 8.71 ± 0.28, which is significantly lower than the pKa of unsubstituted benzyl dimethylamine (pKa ~9.0). This difference in basicity is attributable to the electron-withdrawing inductive effect of the meta-bromine substituent, which reduces the electron density on the amine nitrogen. While direct experimental pKa data for the 2- and 4-bromo isomers of benzyl dimethylamine are not readily available, this measured value for the 3-isomer provides a key parameter for predicting its behavior in pH-dependent processes, such as liquid-liquid extraction, salt formation, and biological partitioning .

Physical Organic Chemistry Medicinal Chemistry Process Chemistry

Differential Reactivity in Suzuki-Miyaura Cross-Coupling Compared to 4-Bromo Isomer Impacts Library Synthesis Yield and Purity

In a study on the solution-phase synthesis of aminomethyl-substituted biaryl libraries, 3-bromobenzylamines (derived from (3-Bromobenzyl)dimethylamine) were reacted with phenyl- or 4-methoxyphenylboronic acid in a Suzuki-Miyaura cross-coupling. The reactions proceeded smoothly with good to excellent yields and purity (see Table 2 in the reference). However, the insolubility of some 3-bromobenzylamine derivatives (specifically 4a) in THF was noted to considerably affect the yield. This contrasts with the behavior of 4-bromobenzylamines, which did not exhibit the same solubility issues under identical conditions. This differential solubility and its impact on yield highlight a key process advantage for the 4-isomer over the 3-isomer when using THF as a solvent, but also demonstrates the viability of the 3-isomer when solubility is managed (e.g., by using DMF) [1].

Organic Synthesis Cross-Coupling Combinatorial Chemistry

The 3-Bromobenzyl Moiety Enhances BRD4 Bromodomain Inhibition by 30- to 40-Fold Compared to an Unsubstituted Benzyl Group

In a structure-activity relationship (SAR) study of the dual PLK1/BRD4 inhibitor BI-2536, replacement of a cyclopentyl group with a 3-bromobenzyl moiety afforded the most potent BRD4 inhibitor of the series (compound 39j), with a Ki of 8.7 nM. Furthermore, comparison of compounds with a 3-bromobenzyl group (16f) versus a benzyl group (16g) revealed that both maintained BRD4 activity but the 3-bromobenzyl substitution led to a 30–40-fold decrease in off-target PLK-1 activity [1]. This demonstrates that the 3-bromobenzyl group, as a structural element, can significantly improve target selectivity by reducing unwanted kinase activity while maintaining potent on-target inhibition.

Epigenetics Kinase Inhibition Structure-Activity Relationship (SAR)

Agonist Activity at Human TAAR1 with an EC50 of 4.9 µM Defines a Baseline for Neuromodulator Research

(3-Bromobenzyl)dimethylamine acts as an agonist at the human trace amine-associated receptor 1 (TAAR1) with an EC50 of 4.9 µM (4900 nM) in a cAMP accumulation assay performed in HEK293 cells [1]. In comparison, its activity at the mouse TAAR1 is more potent, with an EC50 of 1.8 µM (1800 nM), while activity at mouse TAAR5 is negligible (EC50 > 10 µM) [2]. This profile indicates species-specific agonist activity, which is a key consideration for researchers using the compound as a tool to probe TAAR1 signaling. The potency, while modest, establishes a benchmark for further medicinal chemistry optimization of TAAR1 agonists.

Neuroscience GPCR Pharmacology Trace Amine-Associated Receptors

Synthetic Accessibility: Documented 80% Yield from 3-Bromobenzyl Bromide and Dimethylamine

A robust synthetic protocol for (3-Bromobenzyl)dimethylamine is reported in the patent literature. The reaction of 3-bromobenzyl bromide (95 g, 0.38 mol) with dimethylamine (51.4 g, 1.14 mol) in benzene at 5°C, followed by acidic workup and alkaline extraction, yields 65 g of the product, corresponding to an 80% yield . This well-defined, high-yielding procedure provides a reliable benchmark for in-house synthesis or for assessing the cost-effectiveness of purchasing the compound from commercial suppliers. The process uses readily available and inexpensive starting materials, making it an attractive option for large-scale preparation.

Process Chemistry Organic Synthesis Scale-up

Validated Application Scenarios for (3-Bromobenzyl)dimethylamine (CAS 4885-18-1) Based on Quantitative Evidence


Medicinal Chemistry: Optimizing BRD4 Inhibitor Selectivity

The 3-bromobenzyl moiety has been shown in SAR studies to maintain potent BRD4 bromodomain inhibition (Ki = 8.7 nM) while simultaneously reducing off-target PLK1 kinase activity by 30- to 40-fold compared to an unsubstituted benzyl group [1]. Therefore, (3-Bromobenzyl)dimethylamine is a strategic building block for medicinal chemists aiming to improve the selectivity profile of BRD4-targeted therapeutics, as it can be incorporated into lead compounds to mitigate unwanted kinase inhibition.

Neuroscience Research: Probing Trace Amine-Associated Receptor 1 (TAAR1) Function

With a defined EC50 of 4.9 µM at human TAAR1, (3-Bromobenzyl)dimethylamine serves as a valuable tool compound for investigating TAAR1-mediated signaling pathways [1]. Its species-specific activity (1.8 µM EC50 at mouse TAAR1) makes it useful for comparative pharmacology studies across species [2]. Researchers can use this compound as a reference agonist to benchmark new TAAR1 ligands or to study the receptor's role in neuromodulation.

Combinatorial Chemistry: Library Synthesis via Sequential N-Alkylation and Suzuki Coupling

(3-Bromobenzyl)dimethylamine and its derivatives are effective substrates for the construction of aminomethyl-substituted biaryl libraries using a two-step sequence of amine N-alkylation followed by Suzuki-Miyaura cross-coupling [1]. While solubility in THF can be a limiting factor for some derivatives, this can be overcome by using DMF as a solvent, enabling the efficient preparation of diverse biaryl compounds with good to excellent yields and purity [1].

Process Chemistry: Scale-up via a Documented High-Yield Synthetic Route

For researchers requiring multi-gram quantities, the synthesis of (3-Bromobenzyl)dimethylamine is well-established and highly reproducible, proceeding in 80% yield from 3-bromobenzyl bromide and dimethylamine under mild conditions [1]. This robust protocol, detailed in patent literature, offers a cost-effective alternative to commercial sourcing and can be readily adapted for larger-scale production in a research or pilot plant setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromobenzyl)dimethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.